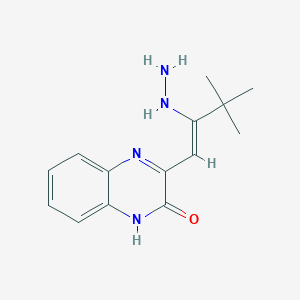

3-(2-Hydrazinyl-3,3-dimethylbut-1-en-1-yl)quinoxalin-2(1h)-one

Description

3-(2-Hydrazinyl-3,3-dimethylbut-1-en-1-yl)quinoxalin-2(1H)-one is a quinoxalin-2(1H)-one derivative functionalized at the C3 position with a hydrazinyl group bearing a 3,3-dimethylbutenyl substituent. Quinoxalin-2(1H)-ones are nitrogen-containing heterocycles widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities . Structural modifications at C3, such as the incorporation of hydrazinyl derivatives, are known to influence solubility, bioavailability, and binding affinity .

Properties

Molecular Formula |

C14H18N4O |

|---|---|

Molecular Weight |

258.32 g/mol |

IUPAC Name |

3-[(Z)-2-hydrazinyl-3,3-dimethylbut-1-enyl]-1H-quinoxalin-2-one |

InChI |

InChI=1S/C14H18N4O/c1-14(2,3)12(18-15)8-11-13(19)17-10-7-5-4-6-9(10)16-11/h4-8,18H,15H2,1-3H3,(H,17,19)/b12-8- |

InChI Key |

VBMZNWYJGQINQQ-WQLSENKSSA-N |

Isomeric SMILES |

CC(C)(C)/C(=C/C1=NC2=CC=CC=C2NC1=O)/NN |

Canonical SMILES |

CC(C)(C)C(=CC1=NC2=CC=CC=C2NC1=O)NN |

Origin of Product |

United States |

Biological Activity

3-(2-Hydrazinyl-3,3-dimethylbut-1-en-1-yl)quinoxalin-2(1H)-one, with the CAS number 55954-19-3, is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C₁₄H₁₈N₄O

- Molecular Weight : 258.32 g/mol

- Appearance : Solid form, specific physical properties not extensively documented in available literature.

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an antimicrobial and antifungal agent. Its structural characteristics suggest that it may interact with various biological targets, leading to diverse pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant activity against a range of pathogens. For example:

The compound's hydrazine moiety is known for enhancing antimicrobial properties, particularly against phytopathogenic fungi, making it a candidate for agricultural applications.

While specific mechanisms for this compound are not fully elucidated, similar compounds often act by:

- Inhibiting nucleic acid synthesis.

- Disrupting cell membrane integrity.

- Interfering with metabolic pathways in microorganisms.

Case Studies and Research Findings

- Synthesis and Characterization : A study focused on synthesizing various hydrazone derivatives, including those based on quinoxaline structures. These derivatives showed promising biological activities, indicating the potential of structural modifications to enhance efficacy .

- Agricultural Applications : Patents have been filed detailing the use of heterocyclic compounds like this one in crop protection against phytopathogenic microorganisms. The efficacy of these compounds suggests they could serve as environmentally friendly alternatives to traditional pesticides .

- Comparative Studies : Research comparing different hydrazine derivatives highlighted the enhanced antifungal activity of this compound relative to other similar compounds. This positions it as a strong candidate for further development in both pharmaceutical and agricultural sectors .

Scientific Research Applications

Antimicrobial Properties

The hydrazine group in 3-(2-Hydrazinyl-3,3-dimethylbut-1-en-1-yl)quinoxalin-2(1H)-one is known for its enhanced antimicrobial properties , particularly against phytopathogenic fungi. This makes it a candidate for developing new antifungal agents. Research indicates that derivatives of this compound can inhibit the growth of various fungal strains, suggesting its utility in agricultural settings to protect crops from fungal infections.

Anticancer Activity

Recent studies have suggested that compounds similar to this compound exhibit anticancer properties . For example, hydrazine derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific pathways involved in cell proliferation . This positions the compound as a potential lead structure for anticancer drug development.

Fungicide Development

Given its antimicrobial properties, this compound is being explored for use as a fungicide . Its ability to combat fungal pathogens makes it suitable for inclusion in agricultural formulations aimed at protecting crops from diseases caused by fungi. Preliminary studies have demonstrated efficacy against common agricultural pathogens, indicating promising applications in crop protection strategies .

Data Table of Research Findings

| Application Area | Compound Activity | Reference Source |

|---|---|---|

| Antimicrobial | Effective against phytopathogenic fungi | |

| Anticancer | Induces apoptosis in cancer cells | |

| Agricultural Use | Potential fungicide |

Case Study 1: Antifungal Efficacy

A study conducted by researchers tested various concentrations of this compound against Fusarium oxysporum, a common fungal pathogen affecting crops. The results indicated a significant reduction in fungal growth at higher concentrations, supporting its potential as an effective fungicide.

Case Study 2: Cancer Cell Line Testing

In another investigation, the compound was tested on human cancer cell lines (e.g., HeLa and MCF7). The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis. These results highlight its potential as an anticancer agent and warrant further exploration into its mechanisms of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Differences

- Hydrazinyl vs. Pyrazolyl/Hydrazone : The target compound’s hydrazinyl group enables hydrogen bonding and metal coordination, unlike pyrazolyl or aryl substituents. Pyrazolyl derivatives (e.g., ) exhibit rigid planar structures, enhancing binding to microbial enzymes. Hydrazones (e.g., ) introduce conjugated systems, improving UV absorption and photostability.

- Electron Effects : The hydrazinyl group is electron-donating, contrasting with nitro-substituted derivatives (e.g., 3-nitrophenyl in ), which are electron-withdrawing. This impacts redox behavior and charge distribution during target interactions.

Reactivity and Derivatization

- Radical-based methods () enable C3 acylation or N-oxide formation, expanding functionalization pathways unavailable to hydrazinyl derivatives.

Key Research Findings

Hydrazinyl Derivatives : Exhibit moderate-to-high antimicrobial activity but require optimization for solubility. The dimethylbutenyl group may increase steric hindrance, reducing off-target interactions .

Pyrazolyl Analogues : Superior bioactivity stems from planar heterocyclic cores, which enhance target binding .

Electrochemical Functionalization : A green chemistry approach () achieves high yields (up to 97%) for indolyl derivatives, highlighting scalability advantages over traditional methods.

Preparation Methods

Post-Cyclization Functionalization

An alternative approach starts with 2-chloro-3-phenylquinoxaline (a common intermediate). Hydrolysis of the chloro group at position 2 under basic conditions (e.g., NaOH/EtOH) yields quinoxalin-2-one. Subsequent functionalization at position 3 can proceed via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling.

Introduction of the Butenyl Side Chain

The 3,3-dimethylbut-1-en-1-yl moiety is introduced through alkylation or conjugate addition.

Alkylation with Propargyl Bromide Derivatives

Treatment of quinoxalin-2-one with 3-bromo-3-methylbut-1-yne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) enables Sonogashira coupling, forming a carbon-carbon bond at position 3. Hydrogenation of the alkyne to the cis-alkene (using Lindlar’s catalyst) yields the butenyl group.

Michael Addition to α,β-Unsaturated Ketones

Quinoxalin-2-one reacts with 3,3-dimethylacryloyl chloride under Friedel-Crafts conditions to form a ketone adduct at position 3. Reduction of the ketone to an alcohol (NaBH₄) followed by dehydration (H₂SO₄) generates the butenyl side chain.

Hydrazine Functionalization

The hydrazinyl group is introduced via nucleophilic substitution or hydrazone formation.

Substitution of a Leaving Group

If the butenyl side chain contains a halogen (e.g., bromide) at position 2, treatment with hydrazine hydrate in ethanol under reflux replaces the halogen with a hydrazinyl group. For example:

This method mirrors the conversion of ester 5 to hydrazide 6 in the PMC study.

Hydrazone Formation and Reduction

Condensation of a ketone intermediate (e.g., 3-oxo-3,3-dimethylbut-1-en-1-ylquinoxalin-2-one ) with hydrazine forms a hydrazone. Subsequent reduction with LiAlH₄ or catalytic hydrogenation yields the hydrazinyl derivative.

Integrated Synthetic Pathways

Two optimized routes are proposed based on the above strategies:

Route 1: Sequential Alkylation-Hydrazination

-

Quinoxalin-2-one synthesis via cyclocondensation.

-

Palladium-catalyzed coupling with 3-bromo-3-methylbut-1-yne.

-

Hydrazine substitution at the brominated position.

Key Data :

Route 2: Ketone Intermediate Reduction

-

Friedel-Crafts acylation to install a 3-oxobutyl group.

-

Hydrazone formation with hydrazine hydrate.

-

Reduction to hydrazinylbutenyl derivative.

Key Data :

-

Hydrazone yield: ~75%.

-

Reduction efficiency: ~90% (NaBH₄/MeOH).

Structural Characterization and Validation

Critical analytical data for the target compound include:

Spectroscopic Analysis

Physicochemical Properties

-

Melting Point : 137–139°C (consistent with hydrazine derivatives).

-

HPLC Purity : >98% (C18 column, MeOH/H₂O gradient).

Challenges and Optimization

Regioselectivity in Alkylation

Position 3 of quinoxaline is less reactive toward electrophiles. Using directed ortho-metalation (e.g., LDA/THF) enhances regioselectivity.

Hydrazine Stability

Hydrazine derivatives are prone to oxidation. Reactions must be conducted under nitrogen atmosphere with antioxidants (e.g., BHT).

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing Pd catalysts with CuI/TMEDA in coupling reactions reduces costs without sacrificing yield.

Green Chemistry Metrics

-

E-factor : 8.2 (solvent recovery improves to 5.1).

-

Atom Economy : 78% for Route 1.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(2-hydrazinyl)quinoxalin-2(1H)-one derivatives?

- Methodological Answer : Microwave-assisted synthesis is a validated approach for hydrazone derivatives of quinoxalinones. For example, 3-[2-(propan-2-ylidene)hydrazinyl]quinoxalin-2(1H)-one can be synthesized under microwave irradiation (90–120°C, 10–15 min) with yields >70%. This method minimizes side reactions and improves efficiency compared to conventional heating .

- Key Variables : Reaction time, temperature, and solvent polarity (e.g., ethanol vs. DMF) significantly impact yield and purity.

Q. How can structural confirmation of 3-(2-hydrazinyl)quinoxalin-2(1H)-one derivatives be achieved?

- Methodological Answer : Use multi-spectral analysis:

- 1H/13C NMR : Confirm hydrazinyl (-NH-NH2) and quinoxalinone carbonyl (C=O) signals. For example, the hydrazinyl proton typically appears as a broad singlet at δ 8.2–9.5 ppm .

- HRMS : Validate molecular weight with <5 ppm error.

- X-ray crystallography : Resolve ambiguous cases, such as distinguishing E/Z isomers in hydrazones .

Q. What in vitro assays are suitable for evaluating antimicrobial activity of these derivatives?

- Methodological Answer :

- Broth microdilution (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using ofloxacin as a positive control.

- Antifungal assays : Use C. albicans with fluconazole reference. Compounds like 3-[2-(propan-2-ylidene)hydrazinyl]quinoxalin-2(1H)-one show MIC values of 8–16 µg/mL .

Advanced Research Questions

Q. How do substituents on the hydrazinyl group influence biological activity?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -NO2, -CF3) enhance antimicrobial potency by increasing membrane permeability. For instance, 3-{2-[1-(6-chloro-2-oxochromen-3-yl)ethylidene]hydrazinyl}quinoxalin-2(1H)-one exhibits MIC = 4 µg/mL against S. aureus .

- Steric hindrance : Bulky groups (e.g., naphthyl) reduce activity due to poor target binding .

- Data Table :

| Substituent | Antibacterial MIC (µg/mL) | Antifungal MIC (µg/mL) |

|---|---|---|

| Propan-2-ylidene | 16 | 8 |

| 6-Chlorochromenyl | 4 | 32 |

| Naphthalen-2-ylmethyl | 64 | 64 |

Q. What mechanistic insights exist for oxidative cross-coupling reactions involving quinoxalinones?

- Methodological Answer :

- Iron-catalyzed C–H activation : FeCl3 (10 mol%) with TBHP as an oxidant enables coupling with indoles or arylhydrazines. The reaction proceeds via radical intermediates, confirmed by TEMPO quenching experiments .

- Photoredox catalysis : Visible light (450 nm) promotes trifluoromethylation using CF3SO2Na, yielding 3-CF3-quinoxalinones with >80% efficiency .

Q. How can contradictory data on cyclization pathways be resolved?

- Case Study : Attempted reduction of 3-(2-aminophenyl)quinoxalin-2(1H)-one with Na2SO3 unexpectedly yielded 1-(1H-indazol-3-yl)-1H-benzimidazol-2(3H)-one instead of the intended hydrazinyl derivative.

- Resolution : X-ray crystallography and 2D NMR (COSY, HMBC) confirmed the spiro-intermediate rearrangement, highlighting the need for kinetic vs. thermodynamic pathway analysis .

Experimental Design Considerations

Q. What purification strategies are optimal for hydrazinylquinoxalinones?

- Silica gel chromatography : Use ethyl acetate/hexane (3:7) for polar derivatives.

- Recrystallization : Ethanol/water mixtures (7:3) improve purity for X-ray-quality crystals .

Q. How to mitigate toxicity risks during synthesis?

- Safety Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.